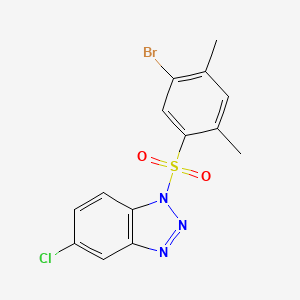

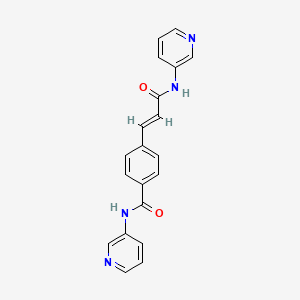

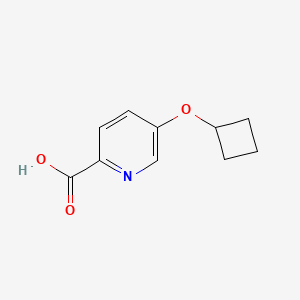

![molecular formula C23H25N3O2S B2640475 3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442556-66-3](/img/structure/B2640475.png)

3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It inhibits nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .

Synthesis Analysis

The synthesis of similar compounds involves a one-pot, multi-component reaction of enaminones derived from the addition of dimedone to various anilines with aromatic aldehydes and cyanoacetamide . The optimal reaction conditions were obtained when EtOH/H2O (1:1) was used as the solvent at 80 °C, in the presence of piperidine as the catalyst .Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds are completed within 5–25 min, in good to high yields (74–85%). This protocol involves Michael reaction, imine-enamine tautomerization, and cyclization sequences .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Structural Analysis

A novel approach involving a Stork reaction — intramolecular transamination — alkylation tandem protocol has been employed for synthesizing functionalized partially hydrogenated quinolines. This method provides a pathway to create derivatives of the compound , revealing its potential for customization in various research applications. The structural details of similar compounds have been elucidated using X-ray diffraction analysis, highlighting the precision required in studying such complex molecules (Dyachenko et al., 2019).

Biological and Antimicrobial Activity

Research on quinoline derivatives, such as the synthesis and biological activity evaluation of pyrimido[1, 2-a] quinoline moiety and its 2-substituted derivatives, indicates the compound's potential for antimicrobial applications. These studies demonstrate the compound's versatility in generating biologically active molecules that could contribute to the development of new antimicrobial agents (Jadhav & Halikar, 2013).

Cytotoxic and Anticancer Activities

The exploration of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals the compound's potential in cytotoxic applications. Some derivatives have shown potent cytotoxicity against cancer cell lines, suggesting the compound's role in developing new anticancer therapies. This underscores the importance of such chemical entities in medical research, especially in targeting difficult-to-treat cancers (Deady et al., 2003).

Antioxidant, Antitumor, and Dyeing Applications

Novel heterocyclic aryl monoazo organic compounds have been synthesized, including derivatives that exhibit high efficiency in vitro screening for antioxidant activity, antitumor activity, and antimicrobial activity. Additionally, these compounds' application in dyeing polyester fabrics introduces a multifunctional aspect, combining therapeutic potentials with industrial applications (Khalifa et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

The use of nano-catalysts for the synthesis of heterocyclic compounds and subsequent drug production has been a focus in recent years . The presence of the quinoline skeleton in the frameworks of pharmacologically active compounds and natural products has spurred on the development of different strategies for their synthesis .

Eigenschaften

IUPAC Name |

3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-11-6-12(2)19(13(3)7-11)26-21(28)20-18(24)15-8-14-16(25-22(15)29-20)9-23(4,5)10-17(14)27/h6-8H,9-10,24H2,1-5H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFSSRKYQGHOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-7,7-dimethyl-5-oxo-N-(2,4,6-trimethylphenyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

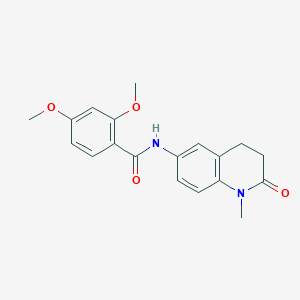

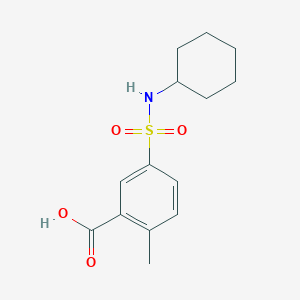

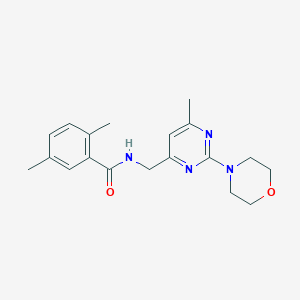

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)

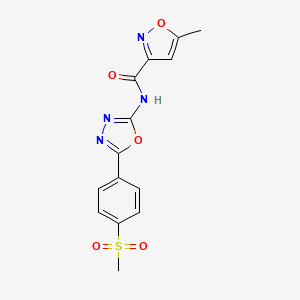

![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)